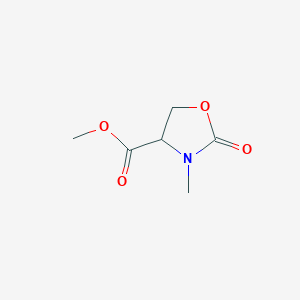

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

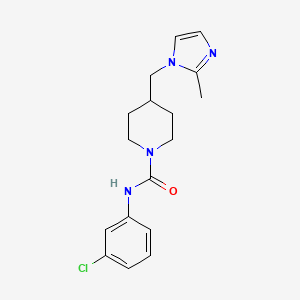

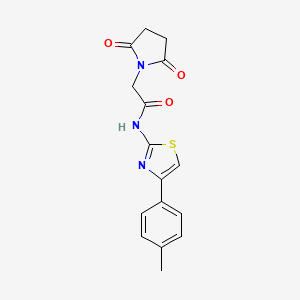

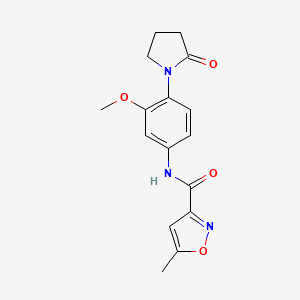

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate”, the InChI code is1S/C6H9NO4/c1-7-4 (5 (8)10-2)3-11-6 (7)9/h4H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Aplicaciones Científicas De Investigación

Pseudopeptide Foldamers

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate and its derivatives have been explored for their utility in constructing pseudopeptide foldamers. These foldamers, which mimic the structure of peptides, have been synthesized using 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block. The research conducted by Tomasini et al. (2003) revealed that homo-oligomers of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate could form poly(L-Pro)n II-like helical conformations stabilized by intramolecular hydrogen bonds, showcasing the potential of these structures as robust templates for various applications (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Synthesis and Reactivity

Research has also focused on the synthesis of substituted oxazolinyloxiranes and oxazolinylaziridines through the lithiation of 2-(1-chloroethyl)-2-oxazolines. Capriati et al. (2001) demonstrated that lithiated derivatives could be obtained and reacted with carbonyl compounds and imines to produce good yields of these products, highlighting the versatility of oxazolidine derivatives in synthetic chemistry (Capriati, Degennaro, Florio, Luisi, Tralli, & Troisi, 2001).

Mannich Reactions

Methyl 3-methyl-1,3-oxazolidine and related compounds have been found to react with acidic reagents under aprotic conditions, yielding Mannich bases. This reaction pathway, explored by Fairhurst et al. (1989), opens the door to the synthesis of a variety of compounds with potential applications in medicinal chemistry and beyond (Fairhurst, Heaney, Papageorgiou, Wilkins, & Eyley, 1989).

Novel Synthesis Techniques

A variety of novel synthesis techniques involving oxazolidine derivatives have been explored, such as the use of atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones. This approach, detailed by Zhang et al. (2015), demonstrates an efficient and environmentally friendly method for accessing biologically important compounds, leveraging the reactivity of oxazolidine derivatives in a one-pot reaction (Zhang, Xia, Yang, & Lu, 2015).

Propiedades

IUPAC Name |

methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-7-4(5(8)10-2)3-11-6(7)9/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDODSUVWIVAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COC1=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)